L-2-Furylalaninehydrochloride

Description

Historical Perspectives and Discovery of Furan-Containing Amino Acids

The history of furan-containing compounds predates the synthesis of furan-based amino acids by over a century. The name "furan" itself is derived from the Latin word furfur, meaning bran, from which the furan (B31954) derivative furfural (B47365) can be produced. atamanchemicals.comwikipedia.org The timeline below highlights key discoveries leading to the emergence of furan-containing amino acids in research.

| Year | Discovery | Researcher(s) | Significance |

| 1780 | First description of a furan derivative, 2-furoic acid. atamanchemicals.comwikipedia.orgbritannica.com | Carl Wilhelm Scheele | Marked the beginning of furan chemistry. atamanchemicals.comwikipedia.orgbritannica.com |

| 1831 | Reporting of furfural, an important furan derivative. atamanchemicals.comwikipedia.org | Johann Wolfgang Döbereiner | Furfural became a key industrial chemical derived from biomass. atamanchemicals.combritannica.com |

| 1870 | First synthesis of furan. atamanchemicals.comwikipedia.org | Heinrich Limpricht | Established the foundational compound of the furan family. atamanchemicals.comwikipedia.org |

| 1965 | Synthesis of DL-3-(2-Furyl)alanine reported. jst.go.jp | Watanabe et al. | Provided an early method for creating a furan-containing amino acid. jst.go.jp |

| 2010 | First discovery of 2-furylalanine in nature. rsc.org | Hilker et al. | Identified in a dipeptide from the alder leaf beetle, establishing its existence as a natural product. rsc.org |

The first natural occurrence of 2-furylalanine was identified in a dipeptide secreted by the larvae of the alder leaf beetle, which was found to be a potent feeding deterrent against ants. rsc.org This discovery underscored the potential biological roles of such non-canonical amino acids.

L-2-Furylalaninehydrochloride within the Landscape of Non-Canonical Amino Acid Research

The field of biochemistry traditionally focuses on the 22 proteinogenic or canonical amino acids. However, there is a vast world of non-canonical amino acids (ncAAs), which are not naturally encoded in the genetic code of organisms but are found in nature or created synthetically. nih.govuni-freiburg.de The interest in ncAAs has surged due to their potential as pharmaceutical precursors, biological probes, and tools for protein engineering. rsc.org

L-2-Furylalanine is a prominent member of the synthetic ncAAs. ugent.be Its primary use is as a specialized building block in peptide synthesis, often through Solid-Phase Peptide Synthesis (SPPS). ugent.be For this purpose, it is commonly used in a form where its amino group is protected, for instance, by a Fluorenylmethyloxycarbonyl (Fmoc) group. ugent.be The incorporation of L-2-furylalanine is sought after because its furan ring can enhance the functionality, stability, and binding characteristics of synthetic peptides. iris-biotech.de The synthesis of racemic 2-furylalanine can be achieved through methods like the condensation of 2-(bromomethyl)furan (B1335360) with diethyl formamidomalonate, followed by enzymatic resolution techniques to isolate the desired L-enantiomer. jst.go.jplookchem.com

Table 1: Physicochemical Properties of Fmoc-L-2-Furylalanine

| Property | Value |

|---|---|

| Molecular Formula | C22H19NO5 iris-biotech.denih.govchembk.com |

| Molar Mass | 377.39 g/mol iris-biotech.dechembk.com |

| Appearance | White to Off-White Solid chembk.com |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(furan-2-yl)propanoic acid nih.gov |

| CAS Number | 159611-02-6 iris-biotech.denih.govchembk.com |

| Storage Temperature | 2-8°C iris-biotech.dechembk.com |

Theoretical Frameworks for Investigating Novel Amino Acid Analogs

The investigation of novel amino acid analogs like L-2-furylalanine is significantly bolstered by theoretical and computational frameworks. These approaches allow researchers to predict the properties and behavior of new molecules before undertaking complex and resource-intensive synthesis and experimentation.

Quantum Mechanical (QM) Methods : Techniques like Density Functional Theory (DFT) are employed to study the electronic structure, stability, and reactivity of novel amino acids. QM calculations can elucidate the nature of chemical bonds and non-covalent interactions, providing insight into how the furan moiety in L-2-furylalanine influences peptide conformation and receptor binding. acs.orgnih.gov Natural Bond Orbital (NBO) analysis, a QM method, can be used to evaluate the electronic aspects of the molecular structure. nih.gov

Molecular Dynamics (MD) Simulations : MD simulations are used to model the dynamic behavior of peptides and proteins containing novel amino acid analogs. By simulating the movements of atoms over time, researchers can explore the conformational landscape of a peptide containing L-2-furylalanine, understand its flexibility, and predict how it interacts with biological targets like enzymes or receptors. researchgate.net

Quantitative Structure-Property Relationship (QSPR) : QSPR models are statistical methods used to predict the physicochemical properties of new chemical structures based on their molecular descriptors. For novel amino acid analogs, these models can estimate properties like solubility or binding affinity, helping to guide the design of new peptide-based molecules with desired characteristics. researchgate.net

Molecular Docking : This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For L-2-furylalanine-containing peptides, docking studies are used to model their interaction with protein binding sites, helping to explain their biological activity and guide the development of more potent inhibitors or ligands. researchgate.net

These theoretical frameworks provide a rational basis for the design and investigation of new amino acid analogs, accelerating the discovery process in drug development and materials science. nih.govrsc.org

Overview of Research Directions in this compound Studies

Research involving L-2-Furylalanine is diverse, leveraging the unique properties of the furan ring for a range of applications in biotechnology and medicinal chemistry. The primary research directions are summarized below.

Table 2: Major Research Applications of L-2-Furylalanine

| Research Area | Description | Key Findings & Applications |

|---|---|---|

| Peptide & Protein Engineering | Incorporation into peptide backbones to create novel structures and functions. ugent.be | The furan ring can be used to create conformationally constrained peptide analogs and to enhance binding affinity and selectivity towards target proteins. rsc.org |

| Bioconjugation & Chemical Biology | The furan ring acts as a reactive diene for chemical ligation, particularly in Diels-Alder reactions. iris-biotech.de | Enables site-specific modification of proteins, furan-mediated crosslinking to nucleic acids, and the construction of fluorescent probes for biological imaging. ugent.beiris-biotech.de Photoactivation can be used for labeling in physiological solutions. iris-biotech.de |

| Drug Discovery & Development | Use as a building block in the synthesis of peptide-based therapeutic candidates. | L-2-Furylalanine has been incorporated into peptide inhibitors targeting enzymes like Protein Arginine Deiminase Type IV (PAD4), a target for rheumatoid arthritis. researchgate.net It is also used to create ligands for studying G protein-coupled receptors (GPCRs). ugent.be |

| Agrochemical Research | Development of furan-containing amino acids as active ingredients in agriculture. | The related L-3-(2-furyl)alanine has been prepared for potential use as a fungicide and wood preservative, indicating a possible research avenue for furan-based amino acids. researchgate.net |

The ability to easily incorporate L-2-furylalanine into peptides via its commercially available Fmoc-protected form makes it a powerful and accessible tool for researchers exploring these areas. ugent.be Its applications in creating specific labels, probes, and potent inhibitors highlight its value in advancing our understanding of complex biological systems.

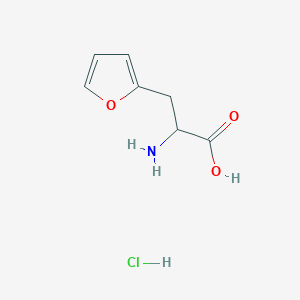

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H10ClNO3 |

|---|---|

Molecular Weight |

191.61 g/mol |

IUPAC Name |

2-amino-3-(furan-2-yl)propanoic acid;hydrochloride |

InChI |

InChI=1S/C7H9NO3.ClH/c8-6(7(9)10)4-5-2-1-3-11-5;/h1-3,6H,4,8H2,(H,9,10);1H |

InChI Key |

LWMGRXJXMDWFGB-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)CC(C(=O)O)N.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for L 2 Furylalaninehydrochloride and Its Analogs

Strategies for Enantioselective Synthesis of L-2-Furylalanine

The production of L-2-Furylalanine in its enantiomerically pure form is critical for its application in peptide synthesis and as a chiral building block. Researchers have developed several strategies, including asymmetric catalysis, chiral auxiliary-mediated methods, and biotechnological routes, to achieve high enantioselectivity.

Asymmetric Catalysis Approaches

Asymmetric catalysis offers a direct and efficient route to enantiomerically enriched amino acids. nih.gov A key strategy involves the asymmetric hydrogenation of prochiral dehydroamino acid precursors. nih.gov Research has demonstrated the effectiveness of amino-phosphine-phosphinite-rhodium complexes as catalysts for this transformation. nih.gov This method is noted for its high reaction rates and good enantioselectivities, achieving between 70-90% enantiomeric excess (ee). nih.gov The efficiency of these rhodium-based catalysts allows for high substrate-to-catalyst ratios, making the process viable for larger-scale preparations. nih.gov The development of chiral catalysts, which can create stereogenic centers with high precision, is a cornerstone of modern organic synthesis. frontiersin.orgrsc.org

Table 1: Asymmetric Hydrogenation for L-2-Furylalanine Synthesis This table summarizes research findings on the catalytic asymmetric hydrogenation for producing furylalanine derivatives.

| Catalyst Type | Precursor Type | Enantioselectivity (% ee) | Substrate-Catalyst Ratio | Reference |

|---|---|---|---|---|

| Amino-phosphine-phosphinite-rhodium complexes | Prochiral dehydroamino acid | 70-90 | Up to 2,000 | nih.gov |

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are chemical compounds temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. numberanalytics.com After the desired stereocenter is created, the auxiliary is removed, yielding the enantiopure product. numberanalytics.com This methodology is fundamental in asymmetric synthesis for producing complex molecules with high enantiopurity. numberanalytics.comresearchgate.net While specific examples detailing a complete chiral auxiliary-based synthesis for L-2-Furylalanine are not extensively documented in the provided results, the principle is widely applied to amino acid synthesis. For instance, pseudoephenamine is a practical chiral auxiliary used in diastereoselective alkylation reactions to create enantiomerically enriched carboxylic acids and other molecules. harvard.edu Similarly, L-phenylalanine cyclohexylamide has been used as a chiral auxiliary to resolve racemic amino acids. researchgate.net The commercially available precursor, Boc-L-2-Furylalanine DCHA salt, is itself utilized in the context of asymmetric synthesis, often involving chiral auxiliaries. lookchem.com

Biotechnological and Enzymatic Synthesis Routes

Biotechnological approaches provide powerful and highly selective methods for synthesizing complex molecules. Research has identified a biosynthetic pathway for L-3-furylalanine, a closely related analog. db-thueringen.deresearchgate.net Studies involving the heterologous expression of the enzyme RhzB from Rhizopus microsporus in E. coli have shown that it can produce furylalanine. db-thueringen.deresearchgate.net Stable isotope labeling experiments have confirmed that L-tyrosine is the precursor in this biosynthetic route. db-thueringen.deresearchgate.net This enzymatic process represents a green and highly specific alternative to traditional chemical synthesis. echemi.com

Another advanced biotechnological technique is the use of flexible in vitro translation (FIT) systems. nih.gov This genetic code reprogramming approach allows for the ribosomal synthesis of peptides containing unnatural amino acids like L-2-Furylalanine. nih.govmdpi.com In this method, a cyanomethyl ester (CME)-activated furylalanine is synthesized and charged onto a specific tRNA, enabling its incorporation into a growing peptide chain. nih.govmdpi.com

Table 2: Biotechnological Production of Furylalanine This table outlines key components of a reported enzymatic route for furylalanine synthesis.

| Production System | Key Enzyme | Identified Precursor | Product | Reference |

|---|---|---|---|---|

| Heterologous expression in E. coli | RhzB | L-Tyrosine | L-Furylalanine | db-thueringen.deresearchgate.net |

| Flexible in vitro Translation (FIT) | Flexizyme (eFx) | CME-activated Fua | Fua-containing peptides | nih.gov |

Hydrochloride Salt Formation and Crystallization Methodologies

The hydrochloride salt of L-2-Furylalanine is typically formed during the final stages of synthesis, often as part of a deprotection step. For instance, when the amino acid is protected with a Boc (tert-butyloxycarbonyl) group, treatment with hydrochloric acid is used to remove the protecting group. mdpi.com A common reagent for this is 4 M HCl in dioxane, which, after reaction, yields the hydrochloride salt of the amino acid upon precipitation with a solvent like diethyl ether. mdpi.com Similarly, concentrated hydrochloric acid can be used for the acidification of reaction mixtures to yield the desired product. cdnsciencepub.com

Crystallization is a crucial step for purification. General methodologies involve dissolving the crude product in a suitable solvent system and inducing precipitation. For example, a product can be dissolved in water and heated, followed by the slow addition of a co-solvent like ethanol (B145695) until crystallization begins. google.com The mixture is then cooled to allow for complete crystallization before being filtered and dried. google.com The choice of solvents is critical and often involves systems like water/ethanol or precipitation from an ether solution. mdpi.comgoogle.com

Precursor Development and Optimization for Large-Scale Research Production

The efficient synthesis of L-2-Furylalaninehydrochloride on a larger scale for research purposes depends on the availability and optimization of its precursors.

In chemical synthesis, an improved method for producing the racemic DL-3-(2-Furyl)alanine involves the condensation of 2-(bromomethyl)furan (B1335360) with diethyl formamidomalonate. jst.go.jp The asymmetric hydrogenation method using rhodium catalysts has also been noted as suitable for "larger scale preparations," indicating its potential for producing significant quantities. nih.gov

In biotechnological routes, precursor optimization is key to maximizing yield. The identification of L-tyrosine as the natural precursor for the RhzB-catalyzed synthesis provides a clear target for metabolic engineering. db-thueringen.de Strategies to increase the intracellular pool of L-tyrosine in the host organism, such as E. coli, could enhance the production of L-2-Furylalanine. This principle is seen in the production of other amino acids like L-phenylalanine, where productivity is improved by engineering enzymes in the biosynthetic pathway and enhancing the supply of precursors like phosphoenol pyruvate. google.com

Derivatization Strategies for this compound Functionalization

The unique structure of L-2-Furylalanine, containing both a primary amine and a furan (B31954) ring, allows for a variety of derivatization strategies for analysis and functionalization.

For analytical purposes, the amino group can be derivatized to allow for chiral analysis. One such method is the reaction with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA), which enables the separation and quantification of L- and D-amino acid adducts by HPLC. db-thueringen.deresearchgate.net Enantioselective gas chromatography after appropriate derivatization is another method used to determine the absolute configuration. nih.gov

The furan moiety serves as a versatile handle for functionalization. As an electron-rich diene, the furan ring can participate in Diels-Alder reactions with suitable dienophiles, such as maleimide. iris-biotech.deiris-biotech.de This reaction is a powerful tool for the biorthogonal labeling of peptides and proteins with fluorophores or for the preparation of antibody-drug conjugates (ADCs). iris-biotech.deiris-biotech.de Furthermore, the furan ring can be activated by photo-oxidation in the presence of a photosensitizer, which converts it into a reactive dicarbonyl intermediate. issuu.com This intermediate can then selectively react with nucleophiles, providing another route for site-specific modification of peptides and proteins in aqueous solutions. iris-biotech.deissuu.com

Table 3: Selected Derivatization Strategies for L-2-Furylalanine This table details various methods for the functionalization and analysis of L-2-Furylalanine.

| Reagent/Method | Reactive Site | Purpose | Reference |

|---|---|---|---|

| FDAA (Marfey's Reagent) | Amino group | Chiral HPLC analysis | db-thueringen.deresearchgate.net |

| Maleimide | Furan ring | Diels-Alder bioconjugation, ADC preparation | iris-biotech.deiris-biotech.de |

| Photo-oxidation & Nucleophilic attack | Furan ring | Site-specific peptide/protein labeling | iris-biotech.deissuu.com |

| Chloroacetonitrile | Carboxyl group | Synthesis of CME-activated Fua for FIT | nih.govmdpi.com |

| Phenyl isocyanate | Amino group | Synthesis of phenylureido derivative | cdnsciencepub.com |

Modification of the Furan Ring for Research Probes

The furan ring of L-2-furylalanine is an electron-rich diene, making it amenable to a variety of chemical transformations that are often challenging to perform on natural amino acids. iris-biotech.de These reactions are exploited to create research probes for labeling, crosslinking, and detection of biomolecules. Two primary strategies dominate the modification of the furan ring: oxidation-induced crosslinking and cycloaddition reactions.

Oxidation-Induced Crosslinking

A powerful method for site-specific bioconjugation involves the selective oxidation of the furan ring. The furan itself is relatively inert but can be activated under specific conditions to become a potent electrophile. rsc.org This activation is typically achieved through photo-oxidation, where visible light and a photosensitizer generate singlet oxygen (¹O₂), or through chemical oxidants like N-bromosuccinimide (NBS). iris-biotech.denih.gov The oxidation transforms the furan into a highly reactive and unstable keto-enal intermediate. oup.com This transient species is readily attacked by proximal nucleophiles present on other biomolecules, such as the side chains of lysine (B10760008), cysteine, or tyrosine residues in proteins, or the amine groups of purine (B94841) bases in DNA. iris-biotech.deugent.be This proximity-based labeling is highly specific and has been successfully used for furan-mediated nucleic acid crosslinking and the development of antibody-drug conjugates (ADCs). iris-biotech.deiris-biotech.de For instance, researchers have incorporated L-furyl-alanine into Peptide Nucleic Acid (PNA) probes to achieve light-triggered alkylation of target G-quadruplex DNA structures. oup.comugent.be

Diels-Alder Cycloaddition

The inherent diene character of the furan ring allows it to participate in [4+2] Diels-Alder cycloaddition reactions with suitable dienophiles, such as maleimides. iris-biotech.de This reaction provides a bioorthogonal ligation strategy, meaning it can proceed in a biological environment without interfering with native biochemical processes. By incorporating L-2-furylalanine into a peptide sequence, a maleimide-functionalized molecule (e.g., a fluorophore, a drug molecule, or biotin) can be specifically conjugated at the furan site. iris-biotech.de This methodology is a valuable tool for the precise labeling of peptides and the construction of well-defined bioconjugates. iris-biotech.de

| Modification Strategy | Reagent/Condition | Reactive Intermediate | Target Nucleophile | Application | Citation |

| Oxidation-Induced Crosslinking | Singlet Oxygen (¹O₂) + Light | Keto-enal | Lysine, Cysteine, Tyrosine (Proteins) | Protein-protein crosslinking, Antibody-Drug Conjugates (ADCs) | iris-biotech.de |

| Oxidation-Induced Crosslinking | N-bromosuccinimide (NBS) | Keto-enal | Lysine (Peptides) | Peptide cyclization | nih.gov |

| Oxidation-Induced Crosslinking | Singlet Oxygen (¹O₂) + Light | Keto-enal | Guanine (DNA) | PNA-DNA crosslinking, G-quadruplex alkylation | oup.comugent.be |

| Diels-Alder Reaction | Maleimide | Not Applicable | Not Applicable (Cycloaddition) | Peptide labeling, Bioconjugation | iris-biotech.de |

Functionalization of the Alanine (B10760859) Side Chain for Specific Research Applications

While the furan ring is the primary site for modification, functionalization of the alanine portion of the molecule can provide access to novel structures and functionalities. Direct modification of the C-H bonds on the alanine backbone is challenging but represents a frontier in amino acid chemistry.

One notable example that results in a profound alteration of the side chain is a pyrrole-mediated peptide cyclization. In this intramolecular reaction, a furylalanine residue within a peptide is first oxidized with NBS. The resulting reactive intermediate is then attacked by the side chain of a nearby lysine residue. Following a subsequent reduction step, this cascade reaction yields a cyclic peptide where the original furylalanine and lysine side chains are fused into a new pyrrole-containing structure. nih.gov This method effectively functionalizes the entire side chain region, transforming it into a constrained cyclic motif.

Furthermore, general synthetic methods developed for other amino acids could potentially be applied to L-2-furylalanine. For example, palladium-catalyzed C(sp³)–H arylation has been used for the late-stage functionalization of bulky amino acid side chains, such as tert-leucine, within peptides. semanticscholar.org This type of methodology, which targets the aliphatic part of the amino acid, could theoretically be adapted to introduce diverse aryl groups onto the β- or γ-carbons of the alanine side chain of L-2-furylalanine, opening avenues to new analogs with tailored properties.

Chemical Modifications of the Amine and Carboxyl Groups for Conjugation

The terminal α-amine and α-carboxyl groups of L-2-furylalanine provide classical handles for bioconjugation, allowing it to be incorporated into peptides or linked to other molecules. These modifications utilize well-established chemistries.

Carboxyl Group Modification

The carboxylic acid group can be activated to react with primary amines, forming a stable amide bond. A common method uses carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). thermofisher.com EDC reacts with the carboxyl group to form an active O-acylisourea intermediate, which is highly susceptible to nucleophilic attack by an amine. This "zero-length" crosslinking is highly efficient but the intermediate is unstable in water. To improve stability and efficiency, N-hydroxysuccinimide (NHS) is often added to the EDC reaction to form a more stable NHS ester. These NHS esters can be purified and are widely used as amine-reactive reagents for labeling proteins and other biomolecules. thermofisher.comthermofisher.com

Amine Group Modification

The primary amine of L-2-furylalanine can be targeted by a host of amine-reactive chemical groups. For peptide synthesis, the amine is typically protected with a fluorenylmethyloxycarbonyl (Fmoc) group, which is compatible with standard solid-phase peptide synthesis (SPPS) protocols. rsc.orgugent.be For other conjugation purposes, the free amine can react with reagents such as NHS esters, isothiocyanates (to form thioureas), and sulfonyl chlorides (to form sulfonamides) to attach various tags or linkers. thermofisher.com

| Target Group | Reagent Class | Reactive Group of Reagent | Resulting Covalent Bond | Citation |

| α-Carboxyl (-COOH) | Carbodiimides (e.g., EDC) | Carbodiimide | Amide | thermofisher.com |

| α-Carboxyl (-COOH) | NHS Esters | N-Hydroxysuccinimide Ester | Amide | thermofisher.com |

| α-Amine (-NH₂) | Acylating Reagents | NHS Ester, Anhydride | Amide | thermofisher.com |

| α-Amine (-NH₂) | Isothiocyanates | Isothiocyanate (-NCS) | Thiourea | thermofisher.com |

| α-Amine (-NH₂) | Sulfonyl Halides | Sulfonyl Chloride (-SO₂Cl) | Sulfonamide | thermofisher.com |

Incorporation of L 2 Furylalaninehydrochloride into Peptidic and Protein Systems

Methodologies for Solid-Phase Peptide Synthesis (SPPS) Utilizing L-2-Furylalaninehydrochloride

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, allowing for the efficient and sequential addition of amino acids to a growing peptide chain anchored to a solid support. wpmucdn.com The incorporation of L-2-Furylalanine via SPPS follows the standard workflow of coupling and deprotection steps, but requires special consideration for the stability of the furan (B31954) moiety, particularly during the final cleavage step. wpmucdn.comnih.gov

The activation of the carboxylic acid of the incoming Fmoc-L-2-Furylalanine-OH is a critical step for efficient peptide bond formation. wpmucdn.com The choice of coupling reagent can significantly impact coupling efficiency and minimize side reactions. Carbodiimide-based reagents, such as diisopropylcarbodiimide (DIC), are commonly used in conjunction with an additive like OxymaPure (ethyl cyanohydroxyiminoacetate) to form an active ester, which then reacts with the free amine of the resin-bound peptide. wpmucdn.com Phosphonium and aminium/uronium salt-based reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU), are also highly effective and are frequently employed to drive the coupling reaction to completion, especially for sterically hindered amino acids. nih.gov Optimization typically involves adjusting the equivalents of the amino acid and coupling reagents, as well as the reaction time, to ensure complete acylation.

The choice of solid support depends on the desired C-terminal functionality of the final peptide. uci.edu For peptides with a C-terminal carboxylic acid, Wang or 2-chlorotrityl chloride resins are commonly used. uci.edu For C-terminal amides, Rink Amide resin is the standard choice. uci.edu

Loading the first amino acid, Fmoc-L-2-Furylalanine-OH, onto the resin is a crucial step that determines the maximum theoretical yield of the synthesis. For 2-chlorotrityl chloride resin, the amino acid is typically attached in the presence of a hindered base like diisopropylethylamine (DIPEA) in dichloromethane (B109758) (DCM). uci.edu After loading, any remaining active sites on the resin are "capped" using a solution, often containing methanol, to prevent the formation of deletion sequences. uci.edu

The furan ring of L-2-Furylalanine does not typically require a dedicated protecting group for its side chain during the iterative coupling and Fmoc-deprotection steps of SPPS. However, the furan moiety is susceptible to degradation under strongly acidic conditions used for the final cleavage of the peptide from the resin. nih.gov Standard cleavage cocktails containing Trifluoroacetic acid (TFA) in the presence of common cation scavengers like ethanedithiol can lead to the formation of by-products, with the major one being a bis-dithioacetal formed after acidic hydrolysis of the furan ring. nih.gov

To minimize this degradation, the cleavage conditions must be carefully optimized. Research has shown that using cleavage cocktails containing TFA with a combination of water and specific scavengers like triisopropylsilane (B1312306) (TIS) or 3,6-dioxa-1,8-octanedithiol (B88884) (DODT) can effectively suppress this side reaction and preserve the integrity of the furan ring. nih.gov

Table 1: Optimized Cleavage Conditions for L-2-Furylalanine-Containing Peptides

| Cleavage Cocktail Composition | Observation | Outcome |

| TFA / Ethanedithiol | Partial degradation of the furyl group to by-products. | Sub-optimal |

| TFA / Propanedithiol | Formation of a major bis-dithioacetale by-product. | Sub-optimal |

| TFA / Water / Triisopropylsilane (TIS) | Minimized side reactions and degradation of the furan ring. | Sufficient |

| TFA / 3,6-dioxa-1,8-octanedithiol (DODT) | Minimized side reactions and degradation of the furan ring. | Sufficient |

Solution-Phase Peptide Synthesis Approaches

While SPPS is dominant, solution-phase peptide synthesis (SPPS) remains a valuable technique, particularly for the large-scale production of shorter peptides. slideshare.net In this approach, protected amino acids are coupled sequentially in a suitable organic solvent. After each step, the product is isolated and purified before proceeding to the next coupling or deprotection reaction. slideshare.net

The synthesis of peptides containing this compound in solution follows standard protocols. Coupling can be achieved using reagents like TBTU in the presence of a base such as triethylamine (B128534) (Et3N) in a solvent like DCM. nih.gov An emerging strategy that simplifies purification is the Group-Assisted Purification (GAP) chemistry, which avoids the need for traditional chromatography by using a protecting group that facilitates easy removal of excess reagents and by-products through simple washes. nih.gov This method enhances the efficiency and environmental friendliness of solution-phase synthesis. nih.gov

Chemoenzymatic and Bio-orthogonal Strategies for Site-Specific Incorporation into Proteins

Incorporating L-2-Furylalanine into larger protein structures requires more advanced techniques that offer high specificity. Chemoenzymatic and bio-orthogonal strategies provide powerful means to achieve this site-specific modification.

Chemoenzymatic peptide synthesis utilizes enzymes, typically proteases like papain or trypsin, to catalyze the formation of peptide bonds under mild, aqueous conditions. nih.gov This method is highly stereoselective and avoids the need for extensive side-chain protection. nih.gov By manipulating reaction conditions, such as pH and substrate engineering, the enzymatic equilibrium can be shifted from hydrolysis to synthesis. nih.gov While not yet specifically detailed for L-2-Furylalanine, this approach is broadly applicable to non-canonical amino acids.

Bio-orthogonal strategies, on the other hand, introduce non-natural functionalities into proteins within a living system that can be uniquely modified with a chemical probe. rsc.orgnih.gov These reactions must be highly selective and not interfere with native biological processes. rsc.org

The most powerful method for site-specific incorporation of non-canonical amino acids (ncAAs) like L-2-Furylalanine into proteins is genetic code expansion. greeley.org This technique involves reprogramming the cellular translational machinery to recognize a specific codon, typically a nonsense or "stop" codon like UAG (amber), and insert the desired ncAA at that position during protein synthesis. greeley.orgcore.ac.uk

This is achieved by introducing an orthogonal aminoacyl-tRNA synthetase (AARS) and its cognate transfer RNA (tRNA) pair into the host organism. frontiersin.orgnih.gov The AARS is engineered to specifically recognize and charge the ncAA (in this case, L-2-Furylalanine) onto the tRNA. frontiersin.org The tRNA possesses an anticodon that recognizes the reassigned codon (e.g., CUA for a UAG codon). nih.gov The pyrrolysyl-tRNA synthetase (PylRS) and its tRNA (tRNAPyl) from archaea are commonly used for this purpose due to their versatility and orthogonality in bacteria, yeast, and mammalian cells. frontiersin.orgnih.gov

Researchers have successfully engineered PylRS variants to incorporate various L-phenylalanine analogs by mutating residues in the catalytic pocket, such as N346A and C348A. frontiersin.org Given that L-2-Furylalanine is a structural analog of phenylalanine, these engineered PylRS systems are prime candidates for its efficient and high-fidelity incorporation into proteins in vivo. frontiersin.org This allows for the production of proteins containing L-2-Furylalanine at precisely defined locations, opening avenues for detailed structural and functional studies. greeley.orgfrontiersin.org

Table 2: Key Components for Genetic Code Expansion

| Component | Function | Example/Requirement |

| Non-Canonical Amino Acid (ncAA) | The amino acid to be incorporated. | This compound |

| Orthogonal tRNA | A tRNA that is not recognized by endogenous synthetases. | tRNAPyl with a CUA anticodon |

| Orthogonal Aminoacyl-tRNA Synthetase (AARS) | An enzyme engineered to specifically charge the ncAA onto the orthogonal tRNA. | An evolved Pyrrolysyl-tRNA Synthetase (PylRS) |

| Reassigned Codon | A codon in the mRNA sequence designated for ncAA insertion. | UAG (amber stop codon) |

Protein Ligation Methods

The site-specific incorporation of unnatural amino acids like L-2-Furylalanine into larger proteins is a cornerstone of modern protein engineering. This is primarily achieved through semi-synthetic methods that join a recombinantly expressed protein with a chemically synthesized peptide containing the desired unnatural residue. The most prominent of these techniques are Native Chemical Ligation (NCL) and Expressed Protein Ligation (EPL). nih.govwikipedia.org

Native Chemical Ligation (NCL) is a powerful technique for covalently linking two unprotected peptide fragments. wikipedia.orgyoutube.com The reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. wikipedia.org This process is highly chemoselective, proceeding in aqueous solution at neutral pH to form a native peptide bond at the ligation site. wikipedia.orgnih.gov To incorporate L-2-Furylalanine using NCL, a peptide fragment containing this residue would first be synthesized via solid-phase peptide synthesis (SPPS). This synthetic peptide would also need either an N-terminal cysteine or a C-terminal thioester, depending on which fragment of the final protein it represents.

A critical consideration is the stability of the furyl group during peptide synthesis and deprotection. Research has shown that the furan ring of L-2-Furylalanine can be sensitive to the final acid-mediated deprotection step in Fmoc-based SPPS, particularly when using common cation scavengers. nih.gov This can lead to the formation of by-products. However, optimized cleavage cocktails containing water and specific scavengers like triisopropylsilane have been found to minimize this degradation, ensuring the integrity of the furylalanine-containing peptide prior to ligation. nih.gov

Expressed Protein Ligation (EPL) is an extension of NCL that allows a synthetic peptide to be ligated to a recombinantly produced protein. nih.govacs.org In EPL, the protein of interest is expressed as a fusion with an intein domain. This allows for the generation of a recombinant protein with a C-terminal thioester. nih.gov This activated protein can then be reacted with a synthetic peptide containing an N-terminal cysteine and an internal L-2-Furylalanine residue, leading to a semi-synthetic protein with the unnatural amino acid at a specific site. nih.govnih.gov EPL has been successfully used to incorporate a wide variety of probes, post-translational modifications, and unnatural amino acids into proteins, and the same principles apply to the incorporation of L-2-Furylalanine. nih.govspringernature.com

The general workflow for incorporating L-2-Furylalanine via NCL or EPL is summarized in the table below.

| Method | Fragment 1 | Fragment 2 | Key Reaction | Result |

| Native Chemical Ligation (NCL) | Synthetic peptide with C-terminal thioester | Synthetic peptide with N-terminal Cysteine (one fragment contains L-2-Furylalanine) | Thiol-thioester exchange followed by S,N-acyl shift | Fully synthetic protein with L-2-Furylalanine |

| Expressed Protein Ligation (EPL) | Recombinant protein expressed as an intein fusion to generate a C-terminal thioester | Synthetic peptide with N-terminal Cysteine and internal L-2-Furylalanine | Thiol-thioester exchange followed by S,N-acyl shift | Semi-synthetic protein with site-specifically incorporated L-2-Furylalanine |

Conformational Impact of this compound within Peptide Sequences

The introduction of an unnatural amino acid into a peptide sequence can significantly alter its local and global conformation. The furan ring of L-2-Furylalanine, being an aromatic system, is often compared to the side chains of phenylalanine and tryptophan. However, its distinct size, shape, and electronic properties are expected to impart unique conformational constraints.

The conformation of a peptide backbone is defined by its dihedral angles (φ, ψ). The specific values of these angles determine whether the peptide adopts a secondary structure like an α-helix or a β-sheet. The bulk and chemical nature of an amino acid side chain restrict the allowable φ and ψ angles. While no specific studies have reported the experimentally determined dihedral angle preferences for L-2-Furylalanine in a peptide context, its structural properties suggest it would have a distinct conformational profile.

| Property | L-Phenylalanine | L-Tryptophan | L-2-Furylalanine |

| Side Chain | Benzene (B151609) ring | Indole (B1671886) ring system | Furan ring |

| Aromaticity | Yes | Yes | Yes |

| Size (approx.) | 6-membered ring | Fused 6- and 5-membered rings | 5-membered ring |

| Flexibility | Rotation around Cβ-Cγ bond | Rotation around Cβ-Cγ bond | Rotation around Cβ-Cγ bond |

| Polarity | Nonpolar, hydrophobic | More polar due to N-H group | Polar due to oxygen heteroatom |

| H-Bonding | π-system can act as acceptor | N-H is a donor; π-system is an acceptor | Oxygen is an acceptor; π-system is an acceptor |

The smaller size of the furan ring compared to benzene or indole suggests it may be less sterically demanding, potentially allowing for a wider range of φ and ψ angles. Conversely, the polarity introduced by the oxygen heteroatom could favor interactions with water or other polar groups, influencing the peptide's folding in aqueous environments.

For higher-resolution information, Nuclear Magnetic Resonance (NMR) spectroscopy is employed. uzh.chnmims.eduuq.edu.au Two-dimensional NMR experiments can be used to determine the precise three-dimensional structure of a peptide. nih.gov Key parameters like the Nuclear Overhauser Effect (NOE), which provides distance constraints between protons, and J-coupling constants, which give information about dihedral angles, are used to build a detailed structural model. researchgate.netnih.govnyu.edu Such an analysis would precisely define the local conformational preferences of the L-2-Furylalanine residue and its effect on neighboring amino acids.

Rational Design Principles for Furylalanine-Containing Peptide Constructs

Rational peptide design involves the deliberate selection of amino acid sequences to create peptides with specific structures and functions. nih.govfrontiersin.org The unique properties of L-2-Furylalanine make it a valuable component in this design process, allowing for the introduction of functionalities not available with the 20 proteinogenic amino acids. researchgate.netnih.gov

The furan ring can be exploited for several purposes:

As a Spectroscopic Probe: Aromatic side chains have distinct fluorescence and absorbance properties. While not as strongly fluorescent as tryptophan, the furan moiety's electronic properties are sensitive to its local environment. This allows it to be used as a probe to study peptide folding, binding, and interactions with other molecules. nih.gov Changes in the local environment upon binding can lead to shifts in its absorption or fluorescence spectra.

As a Photo-responsive Element: Furan rings can participate in photochemical reactions, such as [2+2] cycloadditions. This property could be harnessed to design peptides whose structure or activity can be controlled by light. For example, a peptide could be "caged" in an inactive conformation through a furan-mediated linkage, which is then broken by UV light to release the active peptide.

For Bioorthogonal Chemistry: The furan ring is a diene that can undergo Diels-Alder reactions with specific dienophiles. This allows for the highly specific, covalent labeling of a furylalanine-containing peptide with another molecule (e.g., a drug, imaging agent, or surface anchor) under biological conditions without interfering with native functional groups.

To Modulate Biological Activity: Replacing a natural aromatic residue like phenylalanine with L-2-Furylalanine can fine-tune the peptide's interaction with its biological target. The different size, shape, and electronic distribution of the furan ring can alter binding affinity and specificity. For instance, the oxygen atom can act as a hydrogen bond acceptor, potentially forming new, favorable interactions within a receptor binding pocket.

The table below outlines key design principles for incorporating L-2-Furylalanine.

| Design Goal | Rationale for Using L-2-Furylalanine | Potential Application |

| Environmental Sensing | The furan ring's spectroscopic properties are sensitive to the polarity of its microenvironment. | Incorporate into a peptide that binds to a target protein; monitor binding by observing changes in UV-Vis or fluorescence spectra. |

| Photocontrol of Activity | The furan moiety can undergo photochemical reactions, allowing for light-induced cleavage or conformational change. | Design a pro-drug peptide that becomes active only after irradiation at a specific wavelength. |

| Site-Specific Conjugation | The furan ring can participate in bioorthogonal Diels-Alder reactions. | Create a peptide-drug conjugate by reacting the furylalanine residue with a drug molecule carrying a dienophile. |

| Enhanced Receptor Binding | The unique steric and electronic profile of the furan ring can alter binding interactions. The oxygen can act as a hydrogen bond acceptor. | Replace Phenylalanine in a known bioactive peptide to improve its binding affinity or selectivity for a specific receptor subtype. |

By leveraging these principles, this compound serves as a versatile tool for the rational design of novel peptide constructs with tailored properties for applications in chemical biology, diagnostics, and therapeutics.

Computational and Molecular Modeling Studies of L 2 Furylalaninehydrochloride and Its Bioconjugates

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a detailed view of the electronic distribution and energetic landscape of molecules. These methods are fundamental to understanding the intrinsic properties of L-2-Furylalaninehydrochloride.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure and conformational preferences of molecules. For L-2-Furylalanine, DFT studies, often performed with basis sets like B3LYP/6-31G(d,p), are employed to determine the stable conformations of the molecule. The conformational landscape is primarily dictated by the rotational barriers around the chi (χ) and psi (ψ) dihedral angles of the amino acid backbone, as well as the orientation of the furan (B31954) ring relative to the backbone.

Studies on similar furan-containing molecules and other non-canonical amino acids suggest that the conformational preferences of L-2-Furylalanine are influenced by a delicate balance of steric hindrance and electronic effects. nih.gov The furan ring, being a five-membered aromatic heterocycle, introduces unique electronic properties that can influence intramolecular interactions. For instance, the potential for hydrogen bonding between the furan oxygen and backbone amide protons can stabilize certain conformations. DFT calculations on related furan-based arylamides have shown that despite non-optimal hydrogen bond geometries, a significant portion of hydrogen-bonded conformers can be retained even in polar solvents. nih.gov This suggests that L-2-Furylalanine may also exhibit a propensity for specific folded conformations.

The relative energies of different conformers, as calculated by DFT, provide a probability distribution of the conformational states accessible to the molecule at a given temperature. This information is critical for understanding how L-2-Furylalanine might influence the secondary structure of peptides into which it is incorporated.

| Dihedral Angle | Typical Range (degrees) | Notes |

| φ (phi) | -180 to 180 | Influences the peptide backbone conformation. |

| ψ (psi) | -180 to 180 | Influences the peptide backbone conformation. |

| χ1 (chi1) | -180 to 180 | Rotation around the Cα-Cβ bond, determines the orientation of the furan ring. |

| χ2 (chi2) | -180 to 180 | Rotation within the furan ring side chain. |

This table represents a generalized view of the key dihedral angles that would be investigated in a DFT conformational analysis of L-2-Furylalanine.

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide highly accurate descriptions of molecular properties. These methods are used to compute fundamental bonding parameters such as bond lengths, bond angles, and torsional energies for this compound. High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, are often used to obtain benchmark energetic data. nih.govresearchgate.net

The calculation of torsional energy profiles is particularly important. By systematically rotating around specific bonds (e.g., the Cα-Cβ bond), ab initio methods can map out the potential energy surface, revealing the energy barriers between different conformational states. nih.gov This information is not only crucial for understanding the molecule's flexibility but also serves as a foundation for the development of accurate molecular mechanics force fields. The accuracy of these calculations allows for a reliable prediction of the most stable orientations of the furan ring and how these orientations are influenced by the peptide backbone.

| Parameter | Typical Ab Initio Method | Significance |

| Bond Lengths | MP2, CCSD(T) | Provides accurate geometric data for the molecule. |

| Bond Angles | MP2, CCSD(T) | Defines the precise shape and steric environment of the amino acid. |

| Torsional Energy Barriers | MP2, CCSD(T) | Determines the flexibility and conformational preferences of the side chain. |

This table outlines the application of ab initio methods for determining key molecular parameters of L-2-Furylalanine.

Molecular Dynamics (MD) Simulations of this compound in Solution and within Biopolymers

Molecular dynamics simulations provide a dynamic picture of molecular behavior over time, allowing for the exploration of conformational changes and interactions with the environment.

A critical prerequisite for accurate MD simulations is a well-parameterized force field. For non-canonical amino acids like L-2-Furylalanine, existing force fields such as AMBER, CHARMM, and OPLS-AA may not have adequate parameters for the furan moiety. nih.govrsc.orgfrontiersin.orgnih.gov Therefore, a key area of research is the development and validation of force field parameters specifically for furan-containing residues.

This process typically involves:

Quantum Mechanical (QM) Calculations: High-level ab initio or DFT calculations are performed on a model compound (e.g., N-acetyl-L-2-furylalaninamide) to obtain equilibrium geometries, vibrational frequencies, and torsional energy profiles.

Parameter Derivation: The QM data is used to derive key force field parameters, including bond stretching and angle bending force constants, and most importantly, the dihedral parameters that govern the torsional energy. Atomic charges are also derived to accurately represent the electrostatic potential of the molecule.

Validation: The new parameters are validated by performing MD simulations and comparing the results with experimental data or higher-level QM calculations. This may involve comparing conformational preferences in solution or the reproduction of thermodynamic properties.

The development of such parameters is essential for simulating peptides and proteins containing L-2-Furylalanine and for accurately predicting their structure and dynamics. frontiersin.org

The surrounding solvent can have a profound impact on the conformational dynamics of a molecule. MD simulations are particularly well-suited to investigate these solvent effects on this compound. By simulating the amino acid in different explicit solvents (e.g., water, methanol, chloroform), researchers can observe how the solvent molecules interact with the furan ring and the peptide backbone, and how these interactions influence the conformational equilibrium. rsc.orgaps.orgnih.govnih.gov

For instance, in a polar protic solvent like water, hydrogen bonding between water molecules and the furan oxygen or the backbone amides can stabilize certain conformations. In contrast, in a non-polar solvent, intramolecular interactions may become more dominant in determining the conformational preferences. These simulations can reveal the solvent-dependent free energy landscape of L-2-Furylalanine, providing insights into how its structural behavior might change in different biological environments, such as the hydrophobic core of a protein versus its solvent-exposed surface. rsc.orgnih.gov

Docking and Ligand-Biomolecule Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For L-2-Furylalanine-containing peptides, docking studies can elucidate how these peptides interact with their biological targets, such as protein receptors or enzymes.

Docking algorithms explore the conformational space of the ligand (the peptide) within the binding site of the receptor and use a scoring function to estimate the binding affinity. The furan ring of L-2-Furylalanine can participate in various non-covalent interactions, including hydrogen bonding (with the furan oxygen as an acceptor), π-π stacking with aromatic residues of the protein, and hydrophobic interactions.

The results of docking studies can provide valuable information for:

Rational Drug Design: Identifying the key interactions between a furylalanine-containing peptide and its target can guide the design of more potent and selective therapeutic agents.

Understanding Biological Function: Docking can help to formulate hypotheses about the role of the furan moiety in molecular recognition and binding.

Bioconjugate Design: For bioconjugates, docking can predict how the incorporation of L-2-Furylalanine might affect the binding of the parent molecule to its target. The unique properties of the furan ring can be exploited, for instance, in the design of furan-modified peptides for covalent crosslinking to G protein-coupled receptors (GPCRs). ugent.be

| Computational Technique | Application to L-2-Furylalanine | Key Insights |

| DFT | Conformational analysis | Stable conformers, influence of furan ring on backbone |

| Ab Initio Calculations | Bonding parameters, torsional energies | Accurate geometric data, rotational energy barriers |

| Force Field Development | Parameterization for MD | Enables accurate molecular dynamics simulations |

| MD Simulations | Conformational dynamics in solution | Solvent effects, flexibility, and dynamic behavior |

| Molecular Docking | Ligand-biomolecule interactions | Binding modes, interaction patterns, guide for drug design |

This table summarizes the computational methods and their applications in studying this compound and its bioconjugates.

Prediction of Binding Modes and Affinities with Target Biomolecules

The interaction of this compound and its bioconjugates with biological targets is of significant interest in drug discovery and chemical biology. Molecular docking is a primary computational tool used to predict the binding mode and estimate the binding affinity of a small molecule within the active site of a target biomolecule, typically a protein.

In a hypothetical study, various protein targets could be selected based on the potential therapeutic applications of L-2-Furylalanine derivatives. The three-dimensional structures of these proteins would be obtained from databases like the Protein Data Bank (PDB). Molecular docking simulations would then be performed to place the this compound molecule into the binding pocket of the selected receptors. These simulations utilize scoring functions to rank the different binding poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces.

The predicted binding modes would reveal key amino acid residues that interact with the furan ring, the amino acid backbone, and the hydrochloride salt of the ligand. For instance, the furan ring's oxygen atom could act as a hydrogen bond acceptor, while the aromatic character of the ring could lead to π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

The binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), provides a quantitative measure of the strength of the interaction. A lower binding energy generally indicates a more stable and favorable interaction. These predicted affinities can be used to prioritize compounds for further experimental testing.

Table 1: Hypothetical Molecular Docking Results of this compound with Various Target Proteins

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Potential Interaction Types |

| Cyclooxygenase-2 (COX-2) | -7.8 | Arg120, Tyr355, Ser530 | Hydrogen bonding, π-sulfur interaction |

| Tyrosine Kinase | -8.2 | Lys720, Asp810, Met769 | Hydrogen bonding, hydrophobic interactions |

| HIV-1 Protease | -6.9 | Asp25, Asp29, Gly27 | Hydrogen bonding with backbone atoms |

Note: The data in this table is purely illustrative and not based on actual experimental or computational results.

Virtual Screening Methodologies for Derivative Design

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. In the context of this compound, virtual screening could be employed to design and identify novel derivatives with improved potency, selectivity, or pharmacokinetic properties.

There are two main approaches to virtual screening:

Structure-Based Virtual Screening (SBVS): This method relies on the known three-dimensional structure of the target protein. A library of virtual compounds, which could include derivatives of L-2-Furylalanine with various substitutions on the furan ring or modifications to the amino acid backbone, would be docked into the active site of the target. The compounds would then be ranked based on their predicted binding affinity, and the top-ranking molecules would be selected for synthesis and experimental validation.

Ligand-Based Virtual Screening (LBVS): When the structure of the target protein is unknown, LBVS methods can be used. These approaches rely on the knowledge of existing active compounds. A model, or pharmacophore, is built based on the common structural features of known active molecules. This pharmacophore model is then used to search a virtual library for compounds that possess these key features. For L-2-Furylalanine derivatives, a pharmacophore model might include a hydrogen bond acceptor (the furan oxygen), a hydrogen bond donor (the amine group), and a hydrophobic aromatic feature (the furan ring).

The process of virtual screening for derivative design would involve the following steps:

Library Generation: Creation of a virtual library of L-2-Furylalanine derivatives with diverse chemical modifications.

Target Preparation: If using SBVS, preparing the 3D structure of the target protein for docking.

Screening: Performing high-throughput docking (for SBVS) or pharmacophore-based searching (for LBVS) of the virtual library.

Hit Selection and Prioritization: Ranking the compounds based on scoring functions or pharmacophore fit and selecting a subset of promising "hits" for further investigation.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling (Computational Aspects)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. These models are developed using a set of compounds with known activities or properties and can then be used to predict these values for new, untested compounds.

For L-2-Furylalanine derivatives, a QSAR study would involve the following computational steps:

Data Set Collection: A dataset of L-2-Furylalanine analogs with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) would be compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, such as its size, shape, lipophilicity, and electronic properties.

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would be used to build a mathematical equation that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using both internal and external validation techniques to ensure its reliability.

A validated QSAR model could then be used to predict the activity of newly designed L-2-Furylalanine derivatives, helping to guide the synthesis of more potent compounds.

Similarly, QSPR models could be developed to predict important physicochemical properties of L-2-Furylalanine derivatives, such as their solubility, stability, and membrane permeability. These properties are crucial for the drug-likeness of a compound.

Table 2: Examples of Molecular Descriptors Used in QSAR/QSPR Studies

| Descriptor Class | Examples | Property Encoded |

| Topological | Molecular Weight, Wiener Index | Size and branching of the molecule |

| Electronic | Dipole Moment, HOMO/LUMO energies | Electronic distribution and reactivity |

| Hydrophobic | LogP, Polar Surface Area | Lipophilicity and membrane permeability |

| Steric | Molar Refractivity, van der Waals volume | Size and shape of the molecule |

Note: This table provides a general overview of descriptor types and is not specific to this compound.

Biochemical Investigations and Mechanistic Research Applications of L 2 Furylalaninehydrochloride

Enzyme Inhibition and Activation Studies through L-2-Furylalaninehydrochloride Incorporation

The site-specific incorporation of L-2-Furylalanine into enzymes or their peptide substrates provides a powerful method for studying enzyme kinetics and mechanisms. By replacing a natural amino acid with L-2-Furylalanine, researchers can probe the structural and electronic requirements of an enzyme's active site or allosteric sites. This substitution can lead to either inhibition or, in some cases, activation of the enzyme, yielding valuable insights into its function.

The introduction of the furan (B31954) ring can induce inhibition through several mechanisms. Its bulky, planar structure may create steric hindrance within a tightly packed active site, preventing proper substrate binding or catalytic conformational changes. Alternatively, the electron-rich aromatic system of the furan can alter non-covalent interactions, such as π-stacking or hydrophobic contacts, that are critical for catalysis.

Conversely, activation is also possible if the furan ring establishes new, favorable interactions with residues in the active site that stabilize the transition state or improve substrate binding. Studying these modulations allows for a detailed mapping of enzyme-substrate interactions. The kinetic effects of such substitutions are typically analyzed using the Michaelis-Menten equation to determine changes in key parameters. fiveable.meamericanpeptidesociety.orgkhanacademy.org

| Parameter | Observation upon L-2-Furylalanine Incorporation | Implication for Enzyme Mechanism |

| Km (Michaelis Constant) | Increased Km | Suggests the furan moiety interferes with substrate binding at the active site (Competitive Inhibition). khanacademy.org |

| Unchanged Km | Indicates the inhibitor does not affect substrate binding, possibly binding to an allosteric site (Noncompetitive Inhibition). khanacademy.org | |

| Vmax (Maximum Velocity) | Decreased Vmax | Implies a reduction in the catalytic efficiency of the enzyme, either by preventing the catalytic step or by reducing the concentration of functional enzyme (Noncompetitive or Uncompetitive Inhibition). khanacademy.org |

| Increased Vmax | Suggests the furan moiety may stabilize the enzyme's transition state or promote a more catalytically active conformation (Activation). |

Receptor Binding Profiling and Ligand Design Principles

Designing ligands with high affinity and specificity is a central goal in pharmacology. Incorporating L-2-Furylalanine into peptide ligands is a key strategy for profiling receptor binding sites and developing novel therapeutics. nih.gov The furan ring serves as both a structural element and a photo-reactive probe, enabling detailed investigation of ligand-receptor interactions.

One of the most powerful applications in this context is photo-affinity labeling. A peptide ligand containing L-2-Furylalanine can be introduced to its target receptor. Upon binding, the system is irradiated with UV light, which activates the furan ring. iris-biotech.de This photo-activation generates a highly reactive intermediate that forms a covalent bond with nearby residues in the receptor's binding pocket. nih.govnih.gov This irreversible linkage allows for the unequivocal identification of binding partners and the precise mapping of the binding site through subsequent protein sequencing or mass spectrometry analysis. This information is invaluable for understanding the principles of molecular recognition and for the rational design of more potent and selective drugs.

| Step | Description | Outcome |

| 1. Ligand Design | A peptide ligand is synthesized with L-2-Furylalanine replacing a natural amino acid at a specific position. | A photo-activatable probe that retains binding affinity for the target receptor. |

| 2. Binding | The furylalanine-containing peptide is incubated with the receptor, allowing it to bind to its specific site. | Formation of a non-covalent ligand-receptor complex. |

| 3. Photo-activation | The complex is irradiated with UV light (approx. 350-360 nm). nih.gov | The furan ring is excited, forming a reactive intermediate. |

| 4. Covalent Cross-linking | The reactive intermediate covalently bonds with proximal amino acid residues within the receptor's binding pocket. | A stable, covalently linked ligand-receptor complex is formed, trapping the interaction. |

| 5. Analysis | The cross-linked complex is isolated and analyzed (e.g., via proteolysis and mass spectrometry). | Identification of the specific amino acids in the binding pocket, providing a detailed map of the interaction site. |

This compound as a Mechanistic Probe for Biochemical Pathways

The unique reactivity of the furan moiety makes L-2-Furylalanine an exceptional mechanistic probe for elucidating complex biochemical pathways. Its ability to act as a "photo-click" amino acid allows researchers to initiate covalent reactions at specific times and locations within a biological system, providing a dynamic view of molecular interactions. iris-biotech.de

Upon UV irradiation in the presence of oxygen and a photosensitizer, the furan ring of an incorporated L-2-Furylalanine residue is converted into a reactive unsaturated dicarbonyl compound. iris-biotech.de This intermediate reacts selectively and efficiently with certain nucleophiles, such as hydrazine (B178648) derivatives or nucleophilic side chains of amino acids like cysteine and lysine (B10760008). iris-biotech.de This process can be used to label proteins, trigger DNA cross-linking, or capture transient protein-protein interactions within a pathway. iris-biotech.de Because the activation is triggered by an external stimulus (light), it offers precise temporal control over the labeling or cross-linking event, enabling the study of pathway dynamics in real time.

Modulation of Protein-Protein Interactions via Furylalanine-Containing Peptides

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, making them attractive targets for therapeutic intervention. nih.govnih.gov Peptides that mimic the binding interface of a protein can be designed to disrupt or stabilize specific PPIs. rsc.orgfrontiersin.org Incorporating L-2-Furylalanine into these peptides adds a layer of functionality, allowing for the covalent capture and validation of these interactions. nih.govfurman.edu

In this approach, a peptide is designed to replicate a "hot spot" on the surface of one protein partner. L-2-Furylalanine is substituted at a position expected to be in close proximity to the other protein partner. After the peptide binds to its target and modulates the interaction, UV irradiation is used to permanently cross-link the peptide to the target protein. This technique provides definitive evidence of the binding event and can be used to isolate and identify the interacting partners from complex cellular lysates. This strategy is particularly useful for studying transient or weak PPIs that are difficult to detect using conventional methods. furman.edu

Investigation of Substrate Recognition and Catalytic Mechanisms

Understanding how an enzyme recognizes its specific substrate and catalyzes a reaction is a primary goal of enzymology. nih.gov The incorporation of unnatural amino acids like L-2-Furylalanine into a substrate is a well-established method for probing the steric and electronic constraints of an enzyme's active site. nih.gov

By systematically replacing amino acids in a known peptide substrate with L-2-Furylalanine, researchers can assess the enzyme's tolerance for changes at each position. A significant decrease in the rate of catalysis upon substitution indicates that the original amino acid's side chain is critical for recognition or positioning within the active site. The furan ring of L-2-Furylalanine is aromatic but differs in size, shape, and electronic distribution from natural aromatic amino acids like phenylalanine and tryptophan. Comparing the enzyme's activity with substrates containing these different residues helps to delineate the precise requirements for effective binding and catalysis. nih.gov

| Amino Acid | Key Side Chain Properties | Rationale for Substitution with L-2-Furylalanine |

| Alanine (B10760859) | Small, non-polar, aliphatic | To investigate the effect of adding significant bulk and aromaticity at a position that normally accommodates a small side chain. |

| Phenylalanine | Aromatic, hydrophobic | To probe the active site's tolerance for a different aromatic system (five-membered heterocycle vs. six-membered benzene (B151609) ring) and altered electronics. |

| Tryptophan | Aromatic, bulky, contains a heteroatom | To test whether the active site can accommodate a different bulky, heterocyclic aromatic ring and to differentiate hydrogen bonding capabilities. |

| Tyrosine | Aromatic, polar (hydroxyl group) | To determine the importance of the hydroxyl group for hydrogen bonding by replacing it with the furan's ether oxygen. |

Advanced Analytical Methodologies for Characterization and Quantification in Research

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For L-2-Furylalanine hydrochloride, various chromatographic techniques are utilized to assess purity and identify related substances.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis of non-volatile compounds like L-2-Furylalanine hydrochloride. The development of a robust HPLC method involves a systematic approach to optimize the separation of the main compound from any impurities. almacgroup.com

Method development typically begins with the selection of a suitable stationary phase, with C8 or C18 reversed-phase columns being common choices. researchgate.netnih.gov The mobile phase composition, a mixture of an aqueous buffer (e.g., water with 0.05% trifluoroacetic acid) and an organic modifier (e.g., acetonitrile or methanol), is meticulously optimized through gradient elution to achieve the desired resolution. researchgate.netnih.govnih.gov Key parameters such as flow rate, column temperature, and injection volume are also fine-tuned. researchgate.netnih.gov Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, such as 210 nm or 215 nm. researchgate.netnih.gov

Once developed, the method undergoes rigorous validation to ensure its reliability, adhering to guidelines from regulatory bodies. Validation encompasses several key parameters:

Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. A correlation coefficient (r²) of ≥ 0.999 is typically required. researchgate.netnih.gov

Precision: The closeness of agreement among a series of measurements, expressed as the relative standard deviation (RSD) for intra-day and inter-day analyses. researchgate.netnih.gov

Accuracy: The proximity of the test results obtained by the method to the true value, often determined by spike recovery experiments. researchgate.netnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net

| Validation Parameter | Typical Acceptance Criteria | Example Finding |

|---|---|---|

| Linearity (r²) | ≥ 0.999 | r² values were consistently ≥ 0.999 across the tested concentration range. researchgate.net |

| Precision (Intra-day RSD) | ≤ 6.28% | The intra-day precision was found to be within acceptable limits. researchgate.net |

| Accuracy (Recovery) | 93.1–110.2% | Accuracy was demonstrated with maximum displacement values of less than 5% for spiked samples. researchgate.netnih.gov |

| LOD | < 0.04 µg/mL | The method demonstrated high sensitivity with a low limit of detection. researchgate.net |

| LOQ | < 0.12 µg/mL | The limit of quantification was sufficiently low for trace impurity analysis. researchgate.net |

Gas Chromatography (GC) is a powerful technique for analyzing volatile substances. However, due to the polar and non-volatile nature of amino acids like L-2-Furylalanine hydrochloride, direct analysis by GC is challenging as they can decompose in the injector port. thermofisher.com Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. thermofisher.com

Silylation is a common derivatization method for amino acids, using reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MtBSTFA). thermofisher.comnih.gov These reagents react with the active hydrogens in the amino and carboxyl groups, replacing them with less polar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups. thermofisher.com This process increases the volatility and stability of the amino acid, allowing for enhanced separation and detection by GC. thermofisher.com

The derivatized sample is then injected into the GC, where it is separated on a capillary column, often a 5% phenyl methylpolysiloxane column. thermofisher.com Detection is typically achieved using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). thermofisher.com When coupled with MS, the technique provides characteristic fragmentation patterns that confirm the identity of the amino acid derivative.

| Derivatization Reagent | Derivative Formed | Key Advantage | Reference |

|---|---|---|---|

| MSTFA | TMS-derivative | Forms highly volatile by-products that elute with the solvent front. | thermofisher.com |

| MtBSTFA | TBDMS-derivative | Exhibits high sensitivity and reproducibility; produces characteristic fragments for MS identification. | nih.gov |

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly useful for analyzing the charge heterogeneity of molecules. mdpi.com For L-2-Furylalanine hydrochloride, CE can be employed to detect and quantify charged impurities or degradation products that may arise during synthesis or storage. The separation in CE is based on the differential migration of analytes in an electric field, which is dependent on their charge-to-size ratio.

Two common modes of CE for charge variant analysis are Capillary Zone Electrophoresis (CZE) and Capillary Isoelectric Focusing (cIEF). researchgate.net

Capillary Zone Electrophoresis (CZE): In CZE, analytes are separated in a capillary filled with a background electrolyte (BGE) at a specific pH. mdpi.com Molecules migrate at different velocities based on their net charge and hydrodynamic size, leading to high-efficiency separations. acs.org For amino acids and related compounds, the choice of BGE pH is critical to ensure the analytes are charged and soluble. mdpi.com

Capillary Isoelectric Focusing (cIEF): This technique separates molecules based on differences in their isoelectric point (pI). creative-proteomics.com A pH gradient is established within the capillary, and when an electric field is applied, molecules migrate until they reach the point in the pH gradient that corresponds to their pI, where their net charge is zero. youtube.com This method offers extremely high resolution for separating species with very subtle charge differences. creative-proteomics.com

The use of uncoated fused-silica capillaries is common, and various buffer systems, such as those containing zwitterionic compounds, can be used to minimize the interaction of analytes with the capillary wall. acs.org

Mass Spectrometry (MS) for Structural Elucidation and Quantitative Analysis

Mass Spectrometry (MS) is an indispensable tool for the analysis of L-2-Furylalanine hydrochloride, providing detailed information on its molecular weight, structure, and quantity. It is often coupled with a chromatographic separation technique to analyze complex mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. nih.gov This makes it the method of choice for detecting and quantifying L-2-Furylalanine hydrochloride at trace levels in various matrices. researchgate.net

The methodology involves several key steps:

Sample Preparation: A simple protein precipitation or liquid-liquid extraction is often sufficient to prepare the sample for analysis. nih.gov

Chromatographic Separation: The extract is injected into an HPLC system, typically with a reversed-phase C18 column, to separate the analyte from matrix components. nih.gov A gradient elution with a mobile phase like acetonitrile and water (both containing 0.1% formic acid) is commonly used. nih.govnih.gov

Mass Spectrometric Detection: The eluent from the HPLC is directed to the mass spectrometer's ion source. The analyte is ionized, and specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. researchgate.net

The method is validated for parameters such as precision, accuracy, selectivity, and linearity to ensure reliable quantification. nih.gov

| Parameter | Typical Condition | Purpose |

|---|---|---|

| LC Column | Reversed-phase C18 | Separation of the analyte from matrix interferences. nih.gov |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | To achieve efficient gradient elution and promote ionization. nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI) | Generation of protonated molecular ions [M+H]⁺. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Highly selective and sensitive quantification based on specific ion transitions. researchgate.net |

Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry is a high-resolution mass spectrometry technique used for accurate mass measurements and structural elucidation.